3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17522501
InChI: InChI=1S/C12H19NO/c1-10-5-3-6-11(2)12(10)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol

CAS No.:

Cat. No.: VC17522501

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 3-[(2,6-dimethylphenyl)methylamino]propan-1-ol
Standard InChI InChI=1S/C12H19NO/c1-10-5-3-6-11(2)12(10)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3
Standard InChI Key JQUGGPHBBHCNLE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)CNCCCO

Introduction

Structural Features:

  • Functional Groups:

    • A secondary amine group (-NH-) connected to a benzyl group substituted with two methyl groups at the 2 and 6 positions.

    • A hydroxyl group (-OH) attached to a three-carbon chain (propanol backbone).

  • Aromaticity: The compound contains an aromatic ring (benzene) with electron-donating methyl substituents that may influence reactivity.

Synthesis

The synthesis of 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the following steps:

  • Preparation of the Benzylamine Derivative:

    • Benzylamine is alkylated with a 2,6-dimethylbenzyl halide (e.g., chloride or bromide) under basic conditions to form the intermediate.

  • Addition of Propanol Chain:

    • The intermediate is reacted with epichlorohydrin or a similar alkylating agent to introduce the three-carbon chain terminating in a hydroxyl group.

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques to ensure high purity.

Medicinal Chemistry

Compounds with similar structures are often investigated for their biological activity due to the following:

  • The presence of an aromatic ring system with electron-donating substituents can enhance binding affinity to biological targets.

  • The hydroxyl group increases solubility, potentially improving bioavailability.

  • Secondary amines are known pharmacophores in drug design.

Organic Synthesis

The compound can serve as:

  • An intermediate in synthesizing more complex molecules.

  • A precursor for derivatives with functional modifications at the hydroxyl or amine groups.

Potential Limitations and Challenges

  • Stability: Hydroxyl-containing compounds may undergo oxidation under certain conditions.

  • Toxicity Studies: Comprehensive toxicity profiling is necessary before considering pharmaceutical applications.

  • Synthesis Complexity: Multi-step synthesis may limit scalability for industrial applications.

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